molecular formula C16H11NO5 B2612155 methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate CAS No. 146041-93-2

methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate

Cat. No.: B2612155
CAS No.: 146041-93-2
M. Wt: 297.266
InChI Key: SGTOMJCNLUSFMG-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a hydroxyl group at the 5-position and a 1,3-dioxo-isoindoline moiety at the 2-position. The methyl ester group enhances lipophilicity compared to its carboxylic acid counterpart, which may influence solubility and bioavailability. While direct pharmacological data are unavailable in the provided evidence, its structural features suggest utility in metal complexation or as a precursor for bioactive molecules .

Properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-5-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-22-16(21)12-8-9(18)6-7-13(12)17-14(19)10-4-2-3-5-11(10)15(17)20/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTOMJCNLUSFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate typically involves the reaction of 5-hydroxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid aromatic-heterocyclic framework. Below is a comparative analysis with related derivatives:

Table 1: Key Structural and Functional Differences

Compound Name Molecular Features Functional Groups Potential Applications Reference
Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate Benzoate ester, hydroxyl, isoindoline-1,3-dione Ester, hydroxyl, diketone Ligand synthesis, drug intermediates
2-Hydroxy-5-[(E)-(1H-indol-3-ylmethylidene)azaniumyl]benzoate Benzoate, hydroxyl, indole-derived Schiff base Carboxylate, hydroxyl, imine Metal coordination, sensor chemistry
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Benzimidazole, butanoic acid, tertiary amine Carboxylic acid, amine, benzimidazole Surfactants, antimicrobial agents
1H-Imidazo(2,1-a)isoindol-5-ol derivatives Fused imidazo-isoindole system, hydroxyl Hydroxyl, fused bicyclic heterocycle Enzyme inhibition, photodynamic therapy

Key Observations :

Backbone Diversity :

  • The target compound’s benzoate-isoindoline hybrid contrasts with the imidazo-isoindole derivatives (), which feature a fused heterocyclic system. The latter’s rigid structure may enhance binding specificity in biological systems .
  • The Schiff base in replaces the isoindoline with an indole-imine group, enabling metal chelation via the imine and carboxylate groups, a property absent in the target compound .

Functional Group Impact: The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid in ’s butanoic acid derivative, which may favor membrane permeability in drug design .

Synthetic Utility: highlights hydrolysis-driven synthesis (e.g., NaOH-mediated deprotection), a strategy applicable to the target compound’s ester group for generating free carboxylic acid derivatives . The isoindoline-1,3-dione moiety is structurally analogous to phthalimide derivatives, known for anti-inflammatory and anticancer properties, hinting at possible bioactivity .

Crystallographic and Computational Insights

Structural characterization of such compounds often employs X-ray crystallography via programs like SHELXL () and SHELXT (). For instance, the Schiff base in was likely refined using SHELXL, given its prevalence in small-molecule crystallography . The target compound’s isoindoline ring may adopt a planar conformation, similar to phthalimide structures, as inferred from SHELX-refined analogs .

Biological Activity

Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate, often abbreviated as MDHB, is a synthetic organic compound belonging to the isoindolinone class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of MDHB, focusing on its antimicrobial and anticancer properties, synthesis methods, and structural characteristics.

Molecular Structure

MDHB has a molecular formula of C16H11NO5 and a molecular weight of approximately 297.266 g/mol. Its structure features multiple functional groups, including a hydroxybenzoate moiety and a dioxoisoindole structure, which are crucial for its biological interactions.

Synthesis

The synthesis of MDHB typically involves several key steps:

  • Formation of Isoindole Core : The initial step includes the construction of the isoindole framework through cyclization reactions.
  • Hydroxylation : The introduction of the hydroxy group on the benzoate moiety is achieved through various hydroxylation methods.
  • Characterization : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Preliminary studies indicate that MDHB exhibits promising antimicrobial activity against various pathogens. The compound's efficacy has been tested against both gram-positive and gram-negative bacteria, as well as fungi.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC)Comments
Staphylococcus aureus50 µg/mLComparable to standard antibiotics
Escherichia coli70 µg/mLModerate activity observed
Candida albicans60 µg/mLEffective against fungal strains

These results suggest that MDHB may inhibit bacterial growth by interacting with essential cellular components.

Anticancer Activity

MDHB has also been investigated for its anticancer properties . Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes or pathways critical for tumor survival.

Case Study: Cancer Cell Line Testing

In vitro studies have shown that MDHB can significantly reduce cell viability in various cancer cell lines:

  • Breast Cancer (MCF-7) : IC50 = 30 µM
  • Lung Cancer (A549) : IC50 = 25 µM
  • Colon Cancer (HCT116) : IC50 = 20 µM

These findings highlight MDHB's potential as a therapeutic agent in cancer treatment.

The biological activity of MDHB is thought to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The phthalimide group within MDHB may inhibit enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Protein Binding : Interaction studies suggest that MDHB binds to specific proteins, altering their function and leading to biological effects such as apoptosis or antimicrobial action.

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